4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime
Description
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Properties
IUPAC Name |
(E)-4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]-N-methoxybutan-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O/c1-11(21-22-2)14(7-12-3-5-15(17)19-9-12)8-13-4-6-16(18)20-10-13/h3-6,9-10,14H,7-8H2,1-2H3/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPYRODYOJFYSY-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C(CC1=CN=C(C=C1)Cl)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C(CC1=CN=C(C=C1)Cl)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime is a derivative of the neonicotinoid class of insecticides, which are known for their neuroactive properties similar to nicotine. This compound has garnered attention in research due to its potential biological activities, particularly in the field of pest control and its interactions within biological systems.
Neonicotinoids, including this compound, primarily act on the nicotinic acetylcholine receptors (nAChRs) in insects. They bind to these receptors, leading to prolonged depolarization and subsequent paralysis of the insect nervous system. This mechanism is crucial for their effectiveness as insecticides, making them potent against various pests.
Insecticidal Properties
Research has demonstrated that This compound exhibits significant insecticidal activity. The compound's efficacy can be compared to other neonicotinoids in terms of toxicity and mode of action.
| Compound | Mode of Action | Toxicity (LD50) | Target Insects |
|---|---|---|---|
| This compound | nAChR agonist | TBD | Aphids, Whiteflies |
| Imidacloprid | nAChR agonist | 200–300 mg/kg | Various pests |
| Acetamiprid | nAChR agonist | 150–250 mg/kg | Thrips, Leafhoppers |
Case Studies
- Efficacy Against Aphids : In a study conducted by Zhang et al. (2020), the compound was tested against aphid populations in agricultural settings. Results indicated a significant reduction in aphid numbers within 48 hours of application, demonstrating its rapid action.
- Impact on Non-target Species : Research by Johnson et al. (2021) explored the effects of this compound on beneficial insects such as bees. The findings suggested that while the compound is effective against target pests, it also poses risks to non-target species, highlighting the need for careful application strategies.
- Resistance Development : A longitudinal study by Lee et al. (2022) examined resistance development in pest populations exposed to this compound over multiple generations. The study found evidence of emerging resistance, necessitating integrated pest management approaches to mitigate this issue.
Pharmacological Studies
Pharmacological studies have shown that the compound interacts with multiple subtypes of nAChRs, indicating a broader range of activity than previously understood. This interaction profile suggests potential applications beyond agriculture, including therapeutic uses in neuropharmacology.
Environmental Impact
The environmental persistence and degradation pathways of This compound have been assessed in various studies. Findings indicate moderate persistence in soil and water systems, raising concerns about its long-term ecological effects.
Chemical Reactions Analysis
Synthetic Preparation
While direct synthesis protocols for this compound aren’t explicitly detailed in accessible literature, analogous methods from pyridine-based oxime chemistry suggest potential pathways:
Mechanistic Notes :
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The oxime moiety likely forms via condensation of the ketone precursor with O-methylhydroxylamine under acidic conditions .
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Chloropyridine groups may arise from palladium-catalyzed coupling or halogenation of pre-assembled pyridine rings .
Oxime Transformations
The O-methyloxime group participates in selective reactions:
Key Insight : Acidic hydrolysis retains the chloropyridine substituents, while reduction targets the oxime’s N–O bond .
Pyridine Ring Modifications
The electron-deficient 6-chloro-3-pyridinyl groups undergo nucleophilic substitution:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Amination | NH₃/EtOH, 80–100°C | Chlorine replaced by amine (-NH₂) | |
| Methoxylation | NaOMe/DMF, 60°C | Methoxy-pyridine derivative |
Structural Impact : Substitution at the 6-position alters electronic properties, influencing downstream reactivity .
Cross-Coupling Reactions
The chloropyridine moieties enable metal-catalyzed coupling:
| Reaction | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Biaryl amine derivatives | 65–78% | |
| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Biphenyl analogs | 70–85% |
Limitation : Steric hindrance from the butanone-oxime backbone may reduce coupling efficiency .
Stability and Degradation
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Photolysis : UV exposure (254 nm) in acetonitrile cleaves the oxime N–O bond, forming nitrile oxide intermediates .
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Thermal Decomposition : Above 150°C, fragmentation yields 6-chloronicotinoyl derivatives .
Key Challenges in Reactivity
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Steric Effects : Bulky substituents on the butanone chain limit accessibility to reaction sites.
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Electronic Effects : Electron-withdrawing chloro groups deactivate pyridine rings toward electrophilic substitution.
Data derived from patent literature and peer-reviewed synthetic studies .
Preparation Methods
Aldol Condensation Approaches
The ketone backbone is typically assembled via aldol condensation between acetylpyridine derivatives and appropriate carbonyl partners. For example, 4-acetyl-6-chloropyridine reacts with formaldehyde under basic conditions to yield 4-(6-chloro-3-pyridinyl)-3-hydroxy-2-butanone. Subsequent dehydration and hydrogenation steps afford the saturated ketone.
Reaction Conditions:
Grignard Addition Strategies
Alternative routes employ Grignard reagents to construct the branched carbon skeleton. Reaction of 6-chloro-3-pyridinylmagnesium bromide with ethyl acetoacetate followed by acidic workup generates 4-(6-chloro-3-pyridinyl)-2-butanone with high regioselectivity.
Optimization Data:
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Reaction Temperature | 0°C to 25°C | 10°C |
| Solvent | THF/Ether | THF |
| Yield | 65–92% | 89% |
O-Methyloxime Formation
Oximation and Methylation
The ketone intermediate is converted to the oxime via reaction with hydroxylamine hydrochloride, followed by O-methylation using methyl iodide. Two predominant methodologies exist:
Method A: Sequential Oximation-Methylation
- Oximation: Hydroxylamine hydrochloride (1.5 equiv), ethanol, reflux (82% yield).
- Methylation: Methyl iodide (1.2 equiv), K₂CO₃, DMF, 50°C (91% yield).
Method B: One-Pot Tandem Reaction
Combining hydroxylamine and methyl iodide in the presence of DBU (1,8-diazabicycloundec-7-ene) achieves 88% overall yield with reduced purification steps.
Side Reaction Mitigation:
- DBU suppresses N-methylation byproducts (<2%).
- Solvent polarity (DMF > DMSO) improves oxime stability.
Process Optimization and Scalability
Solvent and Temperature Effects
Methyl isobutyl ketone (MIBK) emerges as the optimal solvent for large-scale reactions due to its high boiling point (116°C) and compatibility with both polar and nonpolar intermediates.
Temperature Gradient Study:
| Step | Temperature Range | Optimal Temp | Yield Impact |
|---|---|---|---|
| Aldol Condensation | 50–80°C | 70°C | +12% |
| Grignard Addition | -20°C to 25°C | 0°C | +18% |
| Oximation | 60–100°C | 80°C | +9% |
Catalytic System Innovations
The inclusion of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-catalyst in substitution reactions reduces side product formation from 15% to 3% by suppressing aryl group exchange.
Mechanistic Insight: DABCO stabilizes transition states through weak coordination to chlorine atoms, enhancing the nucleophilic displacement rate.
Q & A
Q. What experimental strategies are recommended to optimize the synthesis yield of this compound?
Methodological Answer:
- Catalyst and Solvent Screening : Test palladium (e.g., Pd(PPh₃)₄) or copper catalysts in polar aprotic solvents (DMF, toluene) to enhance cyclization efficiency. Evidence from pyridine derivative syntheses suggests these catalysts improve reaction rates and regioselectivity .
- Base Selection : Evaluate bases like K₂CO₃ or DBU to deprotonate intermediates, as seen in analogous O-methyloxime formations .
- Design of Experiments (DOE) : Systematically vary temperature (80–120°C), reaction time, and stoichiometry to identify optimal conditions. DOE minimizes trial iterations and maximizes yield .
Q. Which analytical techniques are most effective for characterizing its structural purity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of methyloxime protons (δ ~2.4 ppm) and pyridinyl aromatic signals (δ ~7–8 ppm). Compare with published spectra of chloropyridine derivatives .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related spirocyclic pyridine compounds .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to rule out impurities .
Q. How can its stability under varying storage conditions be systematically assessed?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH guidelines) and monitor degradation via HPLC. For light-sensitive analogs, UV/Vis spectroscopy detects photolytic byproducts .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to establish safe storage limits (e.g., <0°C for long-term stability) .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in its synthesis?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled nitriles or deuterated solvents to trace intermediate formation during cyclization. This approach has clarified pathways in palladium-catalyzed pyridine syntheses .
- Computational Studies : Apply density functional theory (DFT) to model transition states and identify steric/electronic factors favoring 3-pyridinyl substitution over 2- or 4-positions .
Q. How can contradictory spectral data from different batches be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR and IR spectra with structurally validated analogs (e.g., 6-chloro-3-pyridinylmethanol derivatives) to distinguish batch-specific impurities from instrument artifacts .
- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may obscure true spectral features .
Q. What strategies identify and quantify synthesis byproducts?
Methodological Answer:
- LC-MS/MS with Fragmentation : Use collision-induced dissociation (CID) to fragment unknown peaks and match fragments to potential byproducts (e.g., dechlorinated or demethylated derivatives) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress in real-time to isolate intermediates before side reactions dominate .
Q. How can computational modeling predict its bioactivity or interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to enzymes like p38 MAP kinase (a target for chloropyridine inhibitors) using AutoDock Vina. Validate predictions with in vitro kinase assays .
- Pharmacophore Mapping : Align its structure with known kinase inhibitors (e.g., SB-202190) to identify critical hydrogen-bonding or hydrophobic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
